molecular formula C9H10FNO B1394152 (4R)-8-Fluorochromane-4-ylamine CAS No. 750571-31-4

(4R)-8-Fluorochromane-4-ylamine

Cat. No. B1394152
M. Wt: 167.18 g/mol
InChI Key: HXACNHXAKSMYNU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-8-Fluorochromane-4-ylamine, also known as 4-Fluoro-4-phenyl-1-methyl-1H-pyrrole-2-carboxylic acid amide, is a fluorinated amine compound used in a variety of scientific research applications. It is a synthetic compound that can be synthesized from the reaction of 4-fluorophenylacetic acid and 4-aminopyrrole. This compound has been found to have a variety of biochemical and physiological effects, and is used in a variety of lab experiments.

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Fluorinated Pyrazolylamines : The synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, involving the reaction of acyl chloride with fluoroacetonitrile, presents an efficient method for creating diverse fluorinated compounds (Cocconcelli et al., 2010).
    • Fluoronaphthalenylamines Synthesis : An alternative synthesis method for 8-fluoronaphthalen-1-ylamine demonstrates overcoming scale-up challenges and offers practical synthesis applications (Zhu Zhijian et al., 2007).
  • Pharmacological Research :

    • 5-HT1A Receptor Antagonists : 6-Fluorochroman derivatives have been evaluated as potential 5-HT1A receptor antagonists, revealing some compounds as good to excellent ligands, indicating applications in the field of neuropharmacology (Yasunaga et al., 1998).
  • Radiolabeled Compounds for Biological Studies :

    • Radiolabeled Guanine Derivatives : The synthesis of radiolabeled guanine derivatives, like 6-(4-[(18)F]Fluoro-benzyloxy)-9H-purin-2-ylamine, indicates potential in mapping O(6)-alkylguanine-DNA alkyltransferase, a key element in DNA repair studies (Vaidyanathan et al., 2000).
  • Fluorescent Materials and Optical Properties :

    • Ferrocene-Functionalized Rotaxanes : Studies on ferrocene-functionalized [2]rotaxanes with fluorophores reveal significant potential in the development of molecular machines and functional molecules (Zhang et al., 2013).
    • Solvatochromic Fluorophores : The development of an amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide showcases its potential in studying protein-protein interactions, highlighting its fluorescence properties sensitive to changes in the local solvent environment (Loving & Imperiali, 2008).
  • Materials Science and Inorganic Chemistry :

    • Organic−Inorganic Perovskites : Research on m-fluorophenethylammonium-based perovskites highlights their structural, optical properties, and potential as channel materials in thin-film transistors, expanding the applications in electronics and materials science (Mitzi et al., 2001).

properties

IUPAC Name

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXACNHXAKSMYNU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677278
Record name (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-8-Fluorochromane-4-ylamine

CAS RN

750571-31-4
Record name (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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COCC(=O)NC1CCOc2c(F)cccc21
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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